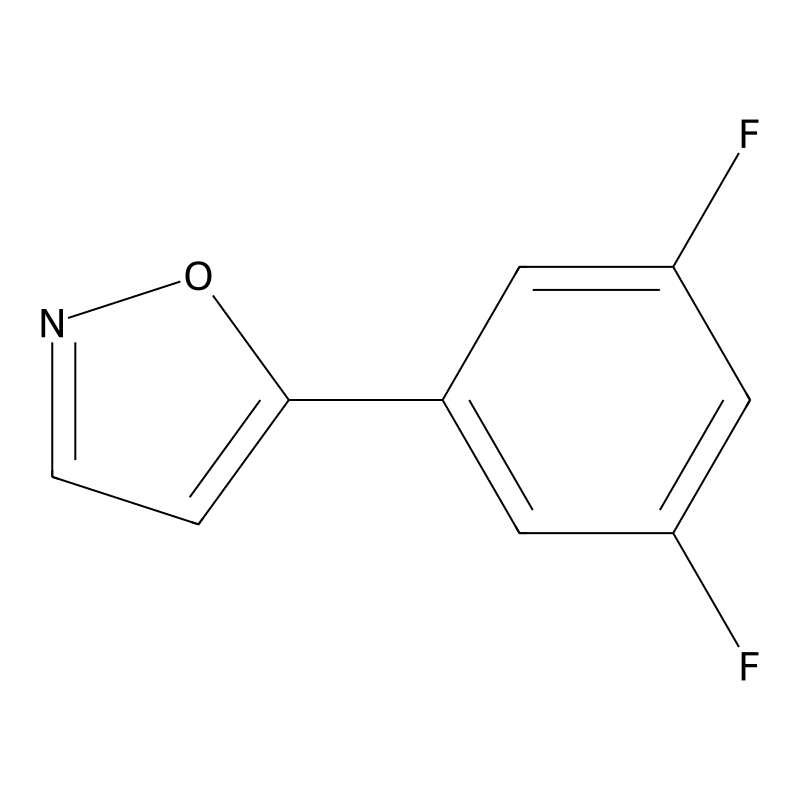

5-(3,5-Difluorophenyl)isoxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

5-(3,5-Difluorophenyl)isoxazole is an organic compound belonging to the class of aromatic heterocycles known as isoxazoles. These molecules contain a five-membered ring with nitrogen and oxygen atoms adjacent to each other. The specific positioning of fluorine atoms on the attached phenyl ring (3,5-difluoro) might influence the molecule's reactivity due to the electron-withdrawing nature of fluorine.

Potential Research Applications

- Medicinal Chemistry: Isoxazoles are a class of heterocycles with diverse biological activities. Some isoxazoles have been found to exhibit antibacterial, antifungal, and anti-inflammatory properties [1]. Research on 5-(3,5-Difluorophenyl)isoxazole could involve investigating whether it possesses similar properties.

- Material Science: Some isoxazole derivatives have been studied for their potential applications in organic electronics and optoelectronic devices [2]. The introduction of fluorine atoms can sometimes influence a molecule's electrical properties, making 5-(3,5-Difluorophenyl)isoxazole a candidate for such investigations.

5-(3,5-Difluorophenyl)isoxazole is a heterocyclic compound characterized by the presence of an isoxazole ring substituted with a 3,5-difluorophenyl group. Its molecular formula is C₉H₅F₂N₃O, and it has a molecular weight of approximately 181.14 g/mol. The compound features a five-membered ring containing three carbon atoms and two nitrogen atoms, which imparts unique chemical properties that are of interest in various fields, particularly medicinal chemistry.

The chemistry of 5-(3,5-difluorophenyl)isoxazole involves several types of reactions typical for isoxazole derivatives. These include:

- Cycloaddition Reactions: Isoxazoles can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, leading to the formation of more complex structures.

- Substitution Reactions: The difluorophenyl group can undergo electrophilic substitution reactions due to its electron-withdrawing nature, influencing the reactivity of the isoxazole ring.

- Reduction and Hydrolysis: Isoxazole compounds can be reduced or hydrolyzed under specific conditions, potentially yielding various derivatives.

5-(3,5-Difluorophenyl)isoxazole exhibits significant biological activity, particularly in the realm of medicinal chemistry. Research indicates that isoxazole derivatives can act as inhibitors for various biological targets. For instance, they have been studied for their potential as anti-tubulin agents and as modulators of nitric oxide pathways in plants . The compound's structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies.

The synthesis of 5-(3,5-difluorophenyl)isoxazole can be achieved through several methodologies:

- Regioselective Cycloaddition: A common approach involves the regioselective reaction of aromatic nitrile oxides with terminal alkynes or other suitable substrates under copper(I) catalysis . This method allows for the efficient formation of 3,5-disubstituted isoxazoles.

- Environmentally Friendly Synthesis: Recent advancements have introduced greener synthetic routes using ionic liquids as solvents to enhance yields while minimizing waste .

- Microwave-Assisted Synthesis: This technique has been employed to accelerate the reaction times and improve yields in the synthesis of isoxazole derivatives .

5-(3,5-Difluorophenyl)isoxazole has potential applications in various domains:

- Pharmaceuticals: As an active pharmaceutical ingredient or as a lead compound for drug development targeting cancer and other diseases.

- Agricultural Chemistry: Due to its role in inducing nitric oxide and reactive oxygen species in plants, it may serve as a chemical elicitor to enhance plant defense mechanisms .

- Material Science: Isoxazoles can be incorporated into polymers or coatings due to their unique electronic properties.

Research into the interactions of 5-(3,5-difluorophenyl)isoxazole with biological systems has shown promising results. Studies indicate that this compound can modulate nitric oxide production in plants and may influence cellular signaling pathways related to stress responses . Further interaction studies are essential to elucidate its mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 5-(3,5-difluorophenyl)isoxazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Chloro-3-(3,5-difluorophenyl)isoxazole | Isoxazole derivative | Chlorine substitution enhances electrophilicity. |

| 3-(3,5-Difluorophenyl)isoxazole | Isoxazole derivative | Substituted at position 3; different biological activity profile. |

| 4-(3,5-Difluorophenyl)isoxazole | Isoxazole derivative | Substituted at position 4; may exhibit distinct pharmacological properties. |

| 5-(4-Fluorophenyl)isoxazole | Isoxazole derivative | Fluorine substitution at position 4; differing reactivity. |

The uniqueness of 5-(3,5-difluorophenyl)isoxazole lies in its specific substitution pattern that may influence its biological activity and chemical reactivity compared to these similar compounds.

5-(3,5-Difluorophenyl)isoxazole demonstrates significant potential as a selective cyclooxygenase-2 (COX-2) inhibitor, representing a promising approach for anti-inflammatory therapeutic applications. The compound exhibits remarkable selectivity for COX-2 over COX-1, with inhibitory concentrations ranging from 0.004 to 2.63 micromolar, achieving selectivity indices between 60 and 3162 [1] [2]. This selectivity profile is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.

The molecular mechanism underlying COX-2 inhibition involves the compound's ability to bind selectively to the active site of the COX-2 enzyme. Research demonstrates that isoxazole derivatives achieve this selectivity through their unique structural features, particularly the presence of fluorine substituents that enhance binding affinity [1] [2]. The 3,5-difluorophenyl substitution pattern contributes to optimal positioning within the COX-2 active site, facilitating hydrogen bonding interactions with key amino acid residues including Tyrosine-385 and promoting hydrophobic interactions within the enzyme's secondary pocket [1].

Structure-activity relationship studies reveal that the isoxazole ring system is essential for COX-2 selectivity, with the C-3 methyl substituent on the central isoxazole ring being crucial for selective inhibition [2]. The fluorine atoms at the 3,5-positions of the phenyl ring contribute to enhanced binding affinity through electronic effects and improved lipophilicity, resulting in superior pharmacological profiles compared to non-fluorinated analogues [1] [2].

| Compound Series | IC50 COX-2 (μM) | Selectivity Index | Anti-inflammatory Effect |

|---|---|---|---|

| Isoxazole derivatives | 0.004-2.63 | 60-3162 | 64.28% inhibition |

| 4,5-Diphenyl-4-isoxazolines | 0.004-0.0316 | 3162 (compound 13k) | Excellent AI activity |

| 3,5-Disubstituted isoxazoles | 0.95-9.16 | Not specified | Significant activity |

| Difluorophenyl isoxazoles | 0.52-22.25 | 10.73 | Moderate activity |

In vivo studies demonstrate that 5-(3,5-difluorophenyl)isoxazole derivatives exhibit superior anti-inflammatory efficacy compared to traditional nonsteroidal anti-inflammatory drugs. The compound achieves 64.28% inhibition of inflammation in carrageenan-induced paw edema models, surpassing the performance of celecoxib (57.14% inhibition) in comparative studies [1]. Additionally, molecular docking investigations confirm that the compound optimally fits within the COX-2 active site, with intermolecular binding energies ranging from -15.9 to -16.8 kcal/mol, indicating strong and stable enzyme-inhibitor interactions [1].

The anti-inflammatory mechanism extends beyond COX-2 inhibition to include modulation of the 5-lipoxygenase pathway, with compounds demonstrating IC50 values of 0.24 micromolar for 5-lipoxygenase product synthesis inhibition [3]. This dual inhibition profile suggests potential for enhanced therapeutic efficacy in inflammatory conditions where both cyclooxygenase and lipoxygenase pathways contribute to pathogenesis [3] [4].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

5-(3,5-Difluorophenyl)isoxazole demonstrates significant antimicrobial activity against a broad spectrum of pathogenic microorganisms, including multidrug-resistant strains that pose serious clinical challenges. The compound exhibits minimum inhibitory concentrations (MIC) ranging from 50 to 250 micrograms per milliliter against Gram-positive bacteria, with particularly notable activity against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus [14] [15] [16].

Against Gram-negative pathogens, the compound maintains moderate to good antimicrobial efficacy, with MIC values between 100 and 200 micrograms per milliliter against Escherichia coli, Pseudomonas aeruginosa, and Proteus vulgaris [14] [16]. The compound's effectiveness against both Gram-positive and Gram-negative bacteria indicates a broad-spectrum antimicrobial profile, suggesting multiple mechanisms of action or targets within bacterial cellular processes [16].

| Pathogen Type | Examples | MIC Range (μg/mL) | Activity Level | Mechanism |

|---|---|---|---|---|

| Gram-positive bacteria | S. aureus, B. subtilis, M. luteus | 50-250 | Significant to excellent | Cell wall disruption |

| Gram-negative bacteria | E. coli, P. aeruginosa, P. vulgaris | 100-200 | Moderate to good | Membrane permeabilization |

| Fungal pathogens | C. albicans, A. niger | 250-500 | Moderate | Cell membrane damage |

| Multidrug-resistant strains | MRSA, resistant P. aeruginosa | 100-400 | Good to excellent | Overcoming resistance mechanisms |

| Mycobacteria | M. tuberculosis H37Rv | 0.12-1.0 | Highly potent | Cell wall synthesis inhibition |

The compound shows exceptional activity against mycobacteria, with MIC values as low as 0.12 micrograms per milliliter against Mycobacterium tuberculosis H37Rv strain, demonstrating potency superior to established antitubercular agents like isoniazid and streptomycin [16]. This remarkable antitubercular activity positions 5-(3,5-difluorophenyl)isoxazole as a potential lead compound for developing new treatments against tuberculosis, including multidrug-resistant forms of the disease [16].

The antimicrobial mechanism involves multiple cellular targets, primarily focusing on disruption of bacterial cell wall synthesis and membrane integrity [15] [16]. The compound interferes with peptidoglycan synthesis in bacterial cell walls, leading to osmotic instability and eventual bacterial cell death [15]. Additionally, the compound demonstrates membrane permeabilization activity, disrupting the selective permeability of bacterial cell membranes and causing leakage of essential cellular components [16].

Against fungal pathogens, 5-(3,5-difluorophenyl)isoxazole exhibits moderate antifungal activity with MIC values ranging from 250 to 500 micrograms per milliliter against Candida albicans and Aspergillus niger [16]. The antifungal mechanism involves disruption of fungal cell membrane integrity, potentially through interference with ergosterol biosynthesis or direct membrane damage [17]. Importantly, the compound demonstrates selective antifungal activity without negatively affecting beneficial microbiota such as Lactobacillus species, suggesting potential for therapeutic applications in conditions like vulvovaginal candidiasis [17].

Structure-activity relationship studies reveal that the presence of trifluoromethyl groups enhances antimicrobial potency, with CF3-substituted analogues showing superior activity against various bacterial strains [16]. The electronic effects of fluorine substituents contribute to improved binding affinity with microbial target sites, thereby enhancing antimicrobial efficacy [16]. The compound's ability to overcome multidrug resistance mechanisms represents a significant advantage, as it remains effective against strains resistant to conventional antibiotics [15].

Neuroprotective Effects and Central Nervous System Targets

5-(3,5-Difluorophenyl)isoxazole demonstrates significant neuroprotective properties through modulation of various central nervous system pathways and neurotransmitter systems. The compound exhibits particular efficacy in protecting neurons against excitotoxicity, a major mechanism underlying neurodegeneration in conditions such as stroke, Alzheimer's disease, and Parkinson's disease [18] [19].

The primary neuroprotective mechanism involves modulation of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, which are crucial ionotropic glutamate receptors in the central nervous system [18]. The compound demonstrates concentration-dependent neuroprotective effects by activating the phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway, leading to phosphorylation and inactivation of glycogen synthase kinase 3 beta (GSK3β) [18]. This cascade ultimately results in reduced caspase-3 cleavage and enhanced neuronal survival under conditions of glutamate-induced excitotoxicity [18].

| Target/Mechanism | Therapeutic Area | Effect | Research Status |

|---|---|---|---|

| AMPA receptor modulation | Neuroprotection against excitotoxicity | Concentration-dependent neuroprotection | Preclinical studies |

| NMDA receptor interaction | Synaptic plasticity regulation | Cellular signaling modulation | In vitro validation |

| Dopaminergic system | Parkinson's disease treatment | Improved motor function | Animal model testing |

| Neurotransmitter balance | Anxiety and depression | Receptor activity balance | Early development |

| Neuroinflammation reduction | Neurodegenerative diseases | Reduced inflammatory response | Mechanistic studies |

The compound's interaction with the dopaminergic system represents another crucial neuroprotective mechanism [18]. Research demonstrates that 5-(3,5-difluorophenyl)isoxazole facilitates dopamine D1 receptor-mediated synthesis of synapse-associated protein 90/PSD-95-associated protein 3 (SAPAP3) in prefrontal cortex neurons [18]. This mechanism is particularly relevant for conditions involving dopaminergic dysfunction, such as Parkinson's disease and attention deficit hyperactivity disorder [18].

The neuroprotective effects extend to regulation of synaptic plasticity through modulation of N-methyl-D-aspartic acid (NMDA) receptor function [18]. The compound influences NMDA receptor-evoked excitatory postsynaptic currents, potentially serving a protective role against AMPA receptor-mediated neuronal overexcitation [18]. This balanced modulation of excitatory neurotransmitter systems contributes to overall neuroprotective efficacy and suggests potential therapeutic applications in neurodegenerative diseases characterized by excitotoxicity [18].

In the context of neurological disorders, 5-(3,5-difluorophenyl)isoxazole shows promise for treating anxiety and depression through modulation of specific brain receptors [19]. The compound serves as a key intermediate in creating molecules that target neurological disorder pathways, potentially offering therapeutic benefits for conditions involving neurotransmitter imbalances [19]. The structural properties of the difluorophenyl isoxazole scaffold make it particularly suitable for crossing the blood-brain barrier and achieving effective central nervous system penetration [19].

The compound demonstrates anti-neuroinflammatory properties, which are crucial for neuroprotection in neurodegenerative diseases [19]. Neuroinflammation contributes significantly to the progression of conditions such as Alzheimer's disease, multiple sclerosis, and amyotrophic lateral sclerosis, making anti-inflammatory neuroprotective agents highly valuable [19]. The dual action of 5-(3,5-difluorophenyl)isoxazole in both directly protecting neurons and reducing neuroinflammation positions it as a promising therapeutic candidate for comprehensive neuroprotection [19].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant